1-(4-Bromobutyl)-4-(trifluoromethyl)benzene

Description

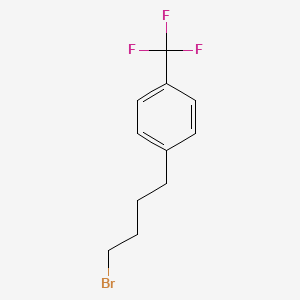

1-(4-Bromobutyl)-4-(trifluoromethyl)benzene is an aromatic compound featuring a benzene ring substituted with a trifluoromethyl (-CF₃) group at the para position and a 4-bromobutyl chain (-CH₂CH₂CH₂CH₂Br) at the adjacent position. The trifluoromethyl group imparts strong electron-withdrawing effects, influencing the compound's electronic properties and reactivity. The bromobutyl chain serves as a versatile alkyl halide, enabling nucleophilic substitution reactions (SN2) or coupling reactions in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromobutyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrF3/c12-8-2-1-3-9-4-6-10(7-5-9)11(13,14)15/h4-7H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAVMDPTBAOZJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCBr)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation Using 1,4-Dibromobutane

The most straightforward route to 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene involves the alkylation of 4-(trifluoromethyl)benzene with 1,4-dibromobutane . In this single-step reaction, 1,4-dibromobutane acts as both the alkylating agent and the bromine source. The trifluoromethyl group’s electron-withdrawing nature necessitates vigorous conditions, typically employing Lewis acids like aluminum chloride (AlCl₃) or zinc bromide (ZnBr₂) to activate the aromatic ring.

Reaction Mechanism :

The Lewis acid coordinates to the bromine in 1,4-dibromobutane, polarizing the C–Br bond and facilitating electrophilic attack on the aromatic ring. The alkylation occurs preferentially at the para position due to the trifluoromethyl group’s strong meta-directing effect. The remaining bromine atom on the butyl chain remains intact, yielding the target compound .

Optimization Insights :

-

Catalyst Loading : Zinc bromide on montmorillonite K10 (5–10 wt%) enhances regioselectivity and reduces side reactions .

-

Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) improve solubility and reaction rates .

-

Purification : Distillation under reduced pressure (80–100°C, 0.1–1 mmHg) or recrystallization from ethanol-water mixtures achieves >95% purity .

Bromination of Pre-Formed Butyl Intermediates

For substrates where direct alkylation is inefficient, a two-step approach involving initial alkylation followed by terminal bromination is employed. This method is particularly useful when starting from 4-(trifluoromethyl)benzene derivatives with pre-attached butyl chains.

Step 1: Alkylation with 1-Bromobutane

4-(Trifluoromethyl)benzene reacts with 1-bromobutane under Friedel-Crafts conditions (AlCl₃, 40–60°C) to form 1-(butyl)-4-(trifluoromethyl)benzene. The absence of a terminal bromine at this stage simplifies purification .

Step 2: Terminal Bromination

The butyl chain undergoes regioselective bromination using bromine (Br₂) in the presence of ZnBr₂-montmorillonite K10 . This solid-supported catalyst directs bromination to the terminal carbon, minimizing di- or polybromination byproducts. Reaction conditions (20°C, darkness, inert atmosphere) ensure high selectivity .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 2) | 100% (theoretical) | |

| Reaction Time | 1–3 hours | |

| Catalyst Reusability | 3–5 cycles without loss of activity |

Nucleophilic Substitution of Bromomethyl Precursors

An alternative pathway utilizes 1-(bromomethyl)-4-(trifluoromethyl)benzene as a starting material. Chain elongation via nucleophilic substitution with a butyl Grignard reagent (e.g., butylmagnesium bromide) introduces the butyl group, followed by bromination .

Procedure :

-

Grignard Reaction :

Conducted in tetrahydrofuran (THF) at 0°C, this step achieves 70–80% conversion . -

Terminal Bromination :

The resulting 1-(butyl)-4-(trifluoromethyl)benzene is brominated using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄. This method affords 60–65% yield but requires careful control to avoid over-bromination .

Challenges :

-

The Grignard step is sensitive to moisture, necessitating strict anhydrous conditions.

-

Radical bromination may produce isomers if the butyl chain adopts multiple conformations .

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods based on yield, scalability, and practicality:

Challenges and Optimization Strategies

-

Regioselectivity : The trifluoromethyl group’s strong deactivation necessitates high catalyst loadings or elevated temperatures to drive alkylation .

-

Purification : Co-products like unreacted 1,4-dibromobutane are removed via fractional distillation, but care must be taken to avoid thermal decomposition above 120°C .

-

Solvent Choice : DMF enhances reaction rates but complicates recycling due to high boiling points. Switching to dichloromethane (DCM) reduces energy costs but may lower yields by 10–15% .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to yield alkanes or alkenes.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Substitution: Products include amines, ethers, and thioethers.

Oxidation: Products include alcohols and ketones.

Reduction: Products include alkanes and alkenes.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis:

1-(4-Bromobutyl)-4-(trifluoromethyl)benzene serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

- Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines and thiols, leading to the formation of new compounds.

- Coupling Reactions: It can be utilized in coupling reactions like Suzuki and Heck reactions to synthesize more complex molecules.

- Oxidation and Reduction: The compound can undergo oxidation to yield alcohols or ketones and reduction to form alkanes or alkenes.

Biological Research

Investigating Biological Activity:

Research has been conducted to explore the biological activity of this compound. Its structural features may influence its interaction with biological molecules, making it a candidate for studying:

- Antimicrobial Properties: The compound's potential effectiveness against microbial resistance is being investigated through various assays .

- Anticancer Activity: Studies are underway to evaluate its efficacy against cancer cell lines, particularly estrogen receptor-positive breast cancer cells .

Medicinal Chemistry

Drug Development Potential:

The compound is being explored for its potential use in drug development. Its unique functional groups may serve as pharmacophores in medicinal chemistry, contributing to the design of new therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique characteristics make it suitable for applications such as:

- Synthesis of Functional Materials: Used in developing materials with tailored properties for applications in electronics or coatings.

- Intermediate in Chemical Manufacturing: Acts as an intermediate in the synthesis of other valuable chemical compounds.

Mechanism of Action

The mechanism by which 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets through its functional groups. The bromobutyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. These interactions can modulate various biochemical pathways and molecular targets, making the compound valuable in research and development.

Comparison with Similar Compounds

Structural and Functional Group Variations

Chain Length and Reactivity

1-(2-Bromoethyl)-4-(trifluoromethyl)benzene ():

Shorter bromoethyl chain (-CH₂CH₂Br) reduces steric hindrance compared to the bromobutyl analog, favoring faster SN2 reactions. For example, in the synthesis of N-(4-(trifluoromethyl)phenethyl)aniline (7b), the bromoethyl derivative achieved a yield of 8% under mild conditions (K₂CO₃, KI, acetonitrile). The shorter chain also lowers molecular weight (MW: ~267 g/mol vs. bromobutyl's ~323 g/mol), affecting solubility and boiling points .1-(2-Chloro-2-methylpropyl)-4-(trifluoromethyl)benzene ():

Branched chloroalkyl substituent (-CH(CH₃)CH₂Cl) introduces steric bulk, reducing nucleophilic substitution efficiency. In contrast, the linear bromobutyl chain in 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene facilitates primary alkyl halide reactivity, favoring substitution over elimination. Chlorine’s weaker leaving group ability compared to bromine further diminishes reaction rates .

Substituent Electronic Effects

1-(Bromomethyl)-4-(trifluoromethyl)benzene ():

The bromomethyl group (-CH₂Br) adjacent to -CF₃ enhances electrophilicity at the benzylic position, enabling efficient cross-coupling (e.g., with alkynes to form triazoles). However, the shorter chain limits applications requiring extended linkers, such as in drug candidates targeting deep enzyme pockets .- 1-(Phenylseleno)-4-(trifluoromethyl)benzene (PSTMB) (): Replacement of bromobutyl with a phenylseleno (-SePh) group shifts reactivity toward redox-active pathways. PSTMB inhibits lactate dehydrogenase (LDHA) via selenium’s nucleophilic character, a mechanism distinct from bromoalkyl derivatives’ substitution chemistry. The -CF₃ group stabilizes the aromatic system, common to both compounds .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP (Predicted) | Reactivity Highlights |

|---|---|---|---|---|

| This compound | ~323 | 250–270 (est.) | ~4.2 | SN2 reactions, Suzuki couplings |

| 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene | ~267 | 200–220 (est.) | ~3.5 | Faster SN2, lower steric hindrance |

| 1-(Bromomethyl)-4-(trifluoromethyl)benzene | ~239 | 180–200 (est.) | ~3.0 | Benzylic bromine for click chemistry |

| 1-(2-Chloro-2-methylpropyl)-4-(trifluoromethyl)benzene | ~243 | 210–230 (est.) | ~3.8 | Branched chain favors elimination over SN2 |

Key Observations :

- Longer bromoalkyl chains increase lipophilicity (higher LogP), enhancing membrane permeability in drug design.

- Bromine’s superior leaving group ability compared to chlorine improves reaction yields in nucleophilic substitutions .

Biological Activity

1-(4-Bromobutyl)-4-(trifluoromethyl)benzene, with the chemical formula CHBrF, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

This compound features a bromobutyl group and a trifluoromethyl group attached to a benzene ring. The presence of these substituents can significantly influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBrF |

| Molecular Weight | 305.12 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group may enhance the compound's lipophilicity, facilitating membrane penetration and receptor binding.

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that trifluoromethyl-substituted phenols can inhibit bacterial growth, suggesting that this compound may possess similar effects .

- Cytotoxicity : A study investigating the cytotoxic effects of halogenated compounds reported that brominated derivatives could induce apoptosis in cancer cell lines. This suggests potential anticancer activity for this compound .

- Neurotoxicity : Some halogenated compounds have been linked to neurotoxic effects. Research on related compounds indicates that exposure can lead to alterations in neurotransmitter levels, raising concerns about the neurotoxic potential of this compound .

Toxicological Profile

The toxicological data for this compound is limited but essential for assessing its safety profile:

- Repeated Dose Toxicity : Studies on structurally similar compounds indicate potential liver and kidney toxicity at high doses. An NOAEL (No Observed Adverse Effect Level) of 50 mg/kg has been suggested based on liver effects observed in animal models .

- Sensitization Potential : The compound exhibits weak sensitization potential, with stimulation indices indicating low allergenic risk in dermal exposure studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene?

- Methodology : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, bromobutyl intermediates may react with 4-(trifluoromethyl)benzene derivatives under polar aprotic solvents (e.g., dimethylformamide) with mild heating (60–80°C). Catalysts like potassium carbonate or sodium hydride can enhance reaction efficiency .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize by-products like dehalogenated species.

Q. How should researchers characterize this compound to confirm its structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to identify resonances for the bromobutyl chain (e.g., δ ~3.4 ppm for CHBr) and trifluoromethyl group (δ ~120–125 ppm in -NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) should show molecular ion peaks matching the molecular formula (CHBrF) and isotopic patterns for bromine (1:1 ratio for /) .

- Data Validation : Compare spectral data with structurally analogous compounds (e.g., 1-(bromomethyl)-4-(trifluoromethyl)benzene) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : The bromine moiety poses risks (skin/eye irritation, respiratory harm). Use PPE (gloves, goggles), work in a fume hood, and store in amber glass bottles to prevent light degradation .

- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for inhalation or ingestion .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and bromobutyl groups influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The electron-withdrawing trifluoromethyl group activates the benzene ring toward electrophilic substitution but may hinder nucleophilic attack.

- The bromobutyl chain serves as a leaving group in Suzuki-Miyaura couplings, with reactivity modulated by steric hindrance from the butyl spacer .

- Experimental Design : Compare reaction rates with shorter-chain analogs (e.g., 1-(bromomethyl)-4-(trifluoromethyl)benzene) to quantify steric/electronic contributions .

Q. What computational approaches can predict the compound’s behavior in solution or solid-state interactions?

- Modeling Strategies :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the molecule.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., acetonitrile) to study aggregation tendencies .

- Validation : Cross-reference computational results with experimental data (e.g., X-ray crystallography of analogous compounds) .

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data during purity analysis?

- Troubleshooting Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.